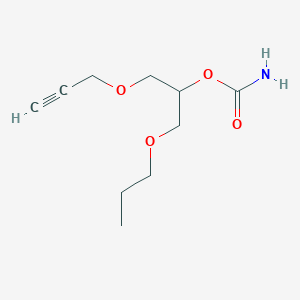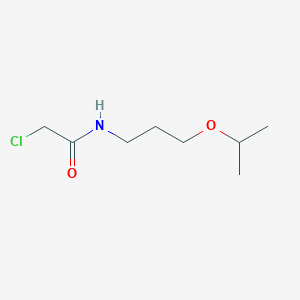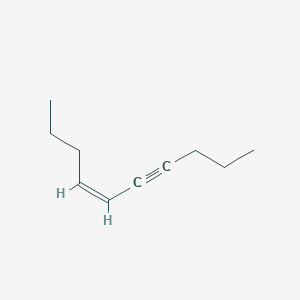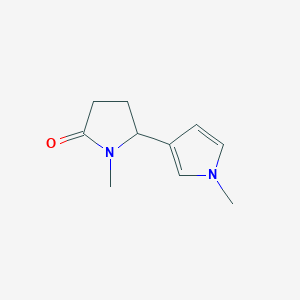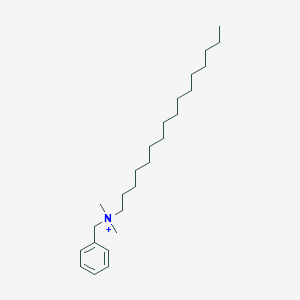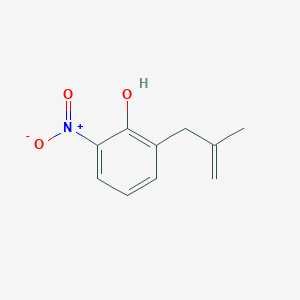
3-(2-Hydroxyéthyl)phénol
Vue d'ensemble
Description
3-Hydroxyphenethyl alcohol is a compound of interest in various scientific and industrial fields due to its potential applications and chemical properties. While specific studies on this compound are scarce, research on similar compounds and related chemical synthesis methods offers valuable insights.
Synthesis Analysis
The synthesis of compounds related to 3-Hydroxyphenethyl alcohol can be approached through various methods. For instance, the synthesis of higher alcohols using modified catalysts has been reviewed, highlighting the role of catalysts based on Cu/ZnO/Al2O3 in affecting selectivity and reaction conditions (Slaa, Ommen, & Ross, 1992).
Molecular Structure Analysis
Understanding the molecular structure of compounds like 3-Hydroxyphenethyl alcohol is crucial for their synthesis and application. While direct studies on its structure were not found, methodologies such as density functional theory (DFT) calculations have been applied to analyze the molecular structure and reactivity of related compounds (Zaman & Smith, 2012).
Applications De Recherche Scientifique
Activité antioxydante
Les composés phénoliques, y compris le 3-(2-hydroxyéthyl)phénol, sont connus pour leurs puissantes activités antioxydantes . Ils peuvent neutraliser les radicaux libres nocifs dans l'organisme, empêchant ainsi le stress oxydatif et les maladies associées telles que les maladies cardiaques et le cancer.
Propriétés antimicrobiennes
Le composé présente des propriétés antimicrobiennes, ce qui le rend utile dans la lutte contre diverses infections bactériennes et fongiques . Il peut être utilisé dans le développement de nouveaux agents antimicrobiens ou incorporé dans des matériaux pour leur conférer des propriétés antimicrobiennes.
Utilisations anti-inflammatoires
Le this compound a montré des activités anti-inflammatoires . Cela en fait un candidat potentiel pour le développement de nouveaux médicaments anti-inflammatoires, en particulier pour les affections où l'inflammation joue un rôle clé, telles que l'arthrite et l'asthme.
Effets antiprolifératifs
Le composé a démontré des effets antiprolifératifs , ce qui signifie qu'il peut inhiber la croissance et la prolifération des cellules. Cette propriété est particulièrement utile dans le contexte du traitement du cancer, où l'objectif est souvent d'arrêter la croissance et la propagation des cellules cancéreuses.
Applications industrielles
En raison de ses propriétés chimiques, le this compound peut être utilisé dans diverses applications industrielles. Par exemple, il peut être utilisé dans la synthèse d'autres composés organiques complexes .
Outil de recherche
En tant que composé phénolique, le this compound peut être utilisé comme outil de recherche en biochimie et en biologie moléculaire . Par exemple, il peut être utilisé pour étudier les effets des composés phénoliques sur divers processus biologiques ou pour développer de nouvelles méthodes de détection des composés phénoliques.
Mécanisme D'action
Target of Action
3-(2-Hydroxyethyl)phenol, also known as 3-Hydroxyphenethyl alcohol or 2-(3-Hydroxyphenyl)ethanol, has been found to interact with the SARS-CoV-2 papain-like protease (PLpro) . PLpro is a crucial enzyme in the life cycle of coronaviruses, facilitating the cleavage of the viral polypeptide chain and helping the virus evade the host’s innate immune responses .
Mode of Action
The compound binds to PLpro, preventing essential molecular interactions with Interferon-stimulated gene 15 (ISG15), a protein that plays a key role in the immune response to viral infections . By inhibiting the deISGylation activity of PLpro, 3-(2-Hydroxyethyl)phenol can potentially disrupt the life cycle of the virus .
Biochemical Pathways
Phenolic compounds like 3-(2-Hydroxyethyl)phenol are primarily biosynthesized through the shikimic acid pathway in plants . The key enzyme in this pathway is phenylalanine ammonia lyase, which connects primary metabolism to secondary metabolism . The compound’s interaction with PLpro and ISG15 may affect various biochemical pathways related to viral replication and the host’s immune response .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(2-Hydroxyethyl)phenol is currently limited. Its physicochemical properties such as a molecular weight of 13816, a density of 1082 g/mL at 25 °C, and a boiling point of 168-173 °C/4 mmHg suggest that it may have good bioavailability .
Result of Action
The inhibition of PLpro’s deISGylation activity by 3-(2-Hydroxyethyl)phenol can lead to the disruption of the viral life cycle, potentially reducing the replication of the virus . This could result in a decrease in viral load and an improvement in the host’s immune response .
Action Environment
The action of 3-(2-Hydroxyethyl)phenol can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, pH, and the presence of other substances . It should be stored in a cool, dry place, away from oxidizing agents and acids . It’s also important to note that this compound is harmful to aquatic environments and should be prevented from entering groundwater, waterways, or sewage systems .
Safety and Hazards
Propriétés
IUPAC Name |
3-(2-hydroxyethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,9-10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQIPHZFLIDOCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40158438 | |
| Record name | 3-Hydroxyphenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13398-94-2 | |
| Record name | 3-Hydroxybenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13398-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxyphenethyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013398942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13398-94-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101846 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxyphenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxyphenethyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.154 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXYPHENETHYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D3F6MU88Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-Hydroxyphenethyl alcohol being found in Bulbophyllum odoratissimum?
A1: [] The discovery of 3-Hydroxyphenethyl alcohol 4-O-(6'-O-beta-apiofuranosyl)-beta-D-glucopyranoside (bulbophyllinoside), a novel phenolic glycoside derived from 3-Hydroxyphenethyl alcohol, in Bulbophyllum odoratissimum is significant. This finding suggests that this orchid species, and potentially others within the genus, could be a source of unique bioactive compounds. Further research is needed to fully understand the potential medicinal properties of bulbophyllinoside and other related compounds found in Bulbophyllum odoratissimum. []
Q2: How does the structure of 3-Hydroxyphenethyl alcohol relate to its presence as a glycoside in plants?
A2: [, ] 3-Hydroxyphenethyl alcohol possesses a primary alcohol group which can readily form glycosidic bonds with sugar molecules. This results in the formation of various glycosides, such as 3-Hydroxyphenethyl alcohol 4-O-(6'-O-beta-apiofuranosyl)-beta-D-glucopyranoside (bulbophyllinoside) found in Bulbophyllum odoratissimum [], 4′-O-[6′′-O-(4′′′-hydroxy-3′′′,5′′′-imethoxybenzoyl)-β-D-glucopyranosyl]-3′-hydroxyphenethyl alcohol isolated from Antidesma hainanensis []. These glycosylated forms often exhibit enhanced water solubility and stability compared to the parent compound, influencing their biological activity and potential applications.
Q3: Are there any other phenylpropanoid glycosides related to 3-Hydroxyphenethyl alcohol found in plants?
A3: [] Yes, besides 3-Hydroxyphenethyl alcohol 4-O-beta-D-glucopyranoside, Oplopanax horridus contains other phenylpropanoid glycosides like homovanillyl alcohol 4-O-beta-D-glucopyranoside, 3,5-dimethoxycinnamyl alcohol 4-O-beta-D-glucopyranoside, and 3-dimethoxycinnamyl alcohol 4-O-beta-D-glucopyranoside. These compounds showcase the diversity of phenylpropanoid glycosides present in plants and their potential as sources for novel bioactive compounds. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


